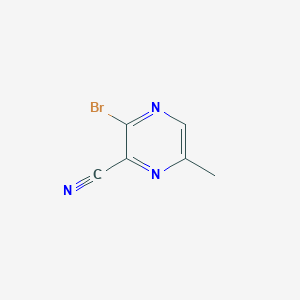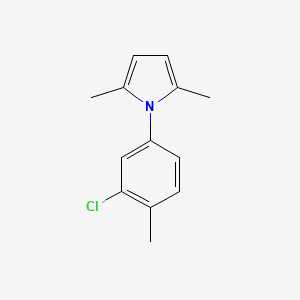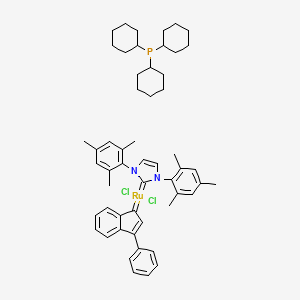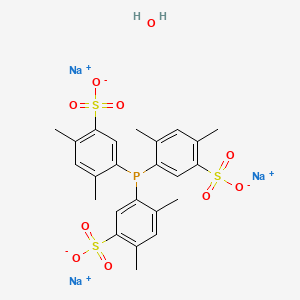
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%, is an organophosphorus compound used in a variety of scientific research applications. It is a colorless crystalline solid, soluble in water and alcohol, and is used in a wide range of synthetic and analytical chemistry applications. This compound has a number of unique properties that make it an attractive choice for many laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%, has a number of scientific research applications. It has been used as a ligand in organometallic chemistry, as a catalyst in organic synthesis, and as a reagent in analytical chemistry. It has also been used in the synthesis of other organophosphorus compounds, as well as in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%, is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a coordination complex with a variety of substrates. This complex is thought to be responsible for the catalytic activity of the compound in various reactions.
Biochemical and Physiological Effects
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%, has not been tested for its biochemical and physiological effects. Therefore, it is not known whether it has any effect on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%, has a number of advantages for laboratory experiments. It is relatively inexpensive, and its solubility in water and alcohol makes it easy to use in a variety of reactions. Additionally, its high purity makes it well-suited for use in sensitive experiments. However, it is important to note that this compound is toxic, so it should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%. It could be used in the synthesis of new organophosphorus compounds, or in the development of new catalysts for organic synthesis. It could also be used in the development of new analytical techniques, or in the development of new pharmaceuticals. Additionally, further research into its mechanism of action could lead to a better understanding of how it works and what its potential applications are.
Synthesemethoden
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate, 97%, can be synthesized from a variety of starting materials. The most common method is the reaction of diphenylphosphine with 1,2-diphenylethylamine in the presence of a base such as tetrafluoroborate. This reaction is usually carried out in an aqueous solution at room temperature, and the resulting compound is isolated by precipitation or filtration.
Eigenschaften
IUPAC Name |
[(1R,2R)-2-diphenylphosphanyl-1,2-diphenylethyl]azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NP.BF4/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20,25-26H,27H2;/q;-1/p+1/t25-,26-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXXYLCJWHJFSW-JUJAXGASSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)[NH3+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BF4NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)

![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)

![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)

![(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, 97%](/img/structure/B6338449.png)
